molecular formula C17H22Cl2N4O2 B2379573 (5-chloro-2-methoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1189902-10-0

(5-chloro-2-methoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2379573
CAS No.: 1189902-10-0
M. Wt: 385.29
InChI Key: BXEMTZIIPOWWHQ-UHFFFAOYSA-N
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Description

(5-chloro-2-methoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C17H22Cl2N4O2 and its molecular weight is 385.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Patel, Agravat, and Shaikh (2011) studied the synthesis and in vitro antimicrobial activity of new pyridine derivatives including compounds related to (5-chloro-2-methoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride, finding variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Discovery of Potent Antagonists

  • Romero et al. (2012) reported the discovery and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), highlighting the potential therapeutic applications of such compounds (Romero et al., 2012).

Antitubercular Agents

  • Jallapally et al. (2014) designed 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids, some of which demonstrated potent antitubercular activity, indicating the potential of related compounds in tuberculosis treatment (Jallapally et al., 2014).

Synthesis of Novel Imidazole Bearing Isoxazole Derivatives

  • Maheta, Patel, and Naliapara (2012) synthesized novel imidazole-bearing isoxazole derivatives, some showing potential antimicrobial activity, underscoring the relevance of such compounds in antimicrobial research (Maheta, Patel, & Naliapara, 2012).

Antimicrobial Activity of Thiazole and Piperazine Derivatives

  • Mhaske et al. (2014) focused on synthesizing thiazole and piperazine derivatives, finding that most compounds exhibited moderate to good antimicrobial activity, suggesting the potential of related compounds in antimicrobial treatment (Mhaske et al., 2014).

Use in Imaging for Parkinson's Disease

  • Wang et al. (2017) synthesized a tracer for imaging LRRK2 enzyme in Parkinson's disease, indicating the potential use of related compounds in neurodegenerative disease research (Wang et al., 2017).

Synthesis and Antibacterial Activity of Imidazothiadiazoles

  • Hu et al. (2008) optimized the synthesis of fused heterocyclic thiadiazole compounds, which showed enhanced antibacterial activity, again highlighting the importance of such compounds in antimicrobial research (Hu et al., 2008).

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2.ClH/c1-3-20-7-6-19-17(20)22-10-8-21(9-11-22)16(23)14-12-13(18)4-5-15(14)24-2;/h4-7,12H,3,8-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEMTZIIPOWWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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